molecular formula C23H25N3O4 B2685346 (5-(4-Ethoxyphenyl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 898473-89-7

(5-(4-Ethoxyphenyl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2685346
CAS No.: 898473-89-7
M. Wt: 407.47
InChI Key: IKDRODYKNKAYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Ethoxyphenyl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a synthetic chemical compound designed for research and development purposes. It features a distinct molecular architecture comprising an isoxazole ring linked to a piperazine moiety via a methanone bridge. This structure is of significant interest in medicinal chemistry and pharmacology, particularly in the exploration of novel therapeutic agents. Compounds with isoxazole and piperazine subunits are frequently investigated for their diverse biological activities . The isoxazole ring is a privileged structure found in numerous biologically active molecules and pharmaceuticals . The piperazine group is a common pharmacophore known to contribute to binding affinity with various neurological receptors . The specific research applications of this compound are derived from its structural analogs, which have been studied for their potential in central nervous system (CNS) drug discovery . Researchers utilize this chemical as a key intermediate or target molecule in the synthesis of more complex compounds for high-throughput screening and lead optimization. It serves as a valuable tool for investigating structure-activity relationships (SAR) and understanding molecular interactions at therapeutic targets. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use of any kind.

Properties

IUPAC Name

[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-3-29-20-8-4-17(5-9-20)22-16-21(24-30-22)23(27)26-14-12-25(13-15-26)18-6-10-19(28-2)11-7-18/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDRODYKNKAYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(4-Ethoxyphenyl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a novel synthetic molecule with potential therapeutic applications. Its unique structural features suggest a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of the compound typically involves multiple steps, including the formation of the isoxazole ring, introduction of the ethoxy and methoxy groups, and subsequent coupling with piperazine derivatives. The general synthetic route can be summarized as follows:

  • Formation of Isoxazole Ring : This can be achieved through a cycloaddition reaction involving an alkyne and a nitrile oxide.
  • Introduction of Ethoxy and Methoxy Groups : These groups are integrated via electrophilic aromatic substitution.
  • Formation of Piperazine Linkage : This is accomplished through acylation reactions with piperazine derivatives.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar isoxazole derivatives possess activity against various bacterial strains, suggesting this compound may also exhibit such effects .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against different cancer cell lines. In vitro studies reveal that isoxazole derivatives can induce apoptosis in tumor cells, potentially through the modulation of apoptotic pathways . Notably, certain analogs have demonstrated higher efficacy compared to established chemotherapeutics, indicating a promising avenue for further investigation.

Neuroprotective Effects

Given its structural resemblance to known neuroprotective agents, this compound may also influence neurobiological pathways. Preliminary studies suggest potential benefits in models of neurodegenerative diseases, possibly through the inhibition of oxidative stress and inflammation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways related to cancer cell proliferation and survival.
  • Receptor Modulation : It could act as a modulator for various receptors that play a role in neurotransmission and inflammation.
  • Cell Signaling Pathways : The compound may influence key signaling cascades involved in cell growth and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study evaluating isoxazole derivatives found that they significantly inhibited the growth of resistant bacterial strains, showcasing their potential as new antimicrobial agents .
  • Another investigation into the anticancer properties demonstrated that specific analogs could reduce tumor size in xenograft models by inducing apoptosis .

Comparative Analysis

To provide a clearer understanding of its biological profile, a comparison with similar compounds can be useful:

Compound NameStructureAntimicrobial ActivityAnticancer ActivityNeuroprotective Potential
Compound AStructure AModerateHighLow
Compound BStructure BHighModerateModerate
This compoundStructure CHighVery HighPotentially High

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoxazole-Piperazine Hybrids

The compound shares structural similarities with other isoxazole-piperazine hybrids, such as 5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS: 942034-80-2).

Substituent Effects on Pharmacological Profiles

  • Ethoxy vs. Methoxy Groups : The 4-ethoxyphenyl substituent on the isoxazole ring distinguishes it from analogues like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 5 in ). Fluorine substitution in compound 5 enhances electronegativity and bioavailability, whereas the ethoxy group in the target compound may improve lipophilicity and CNS penetration .
  • Piperazine Substituents: Compared to 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (), the target compound lacks a pyrimidine-triazole extension but retains the 4-methoxyphenyl group on piperazine, which may simplify synthesis while maintaining affinity for serotonin or dopamine receptors .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound Isoxazole-Piperazine 5-(4-Ethoxyphenyl), 4-(4-Methoxyphenyl) Enhanced lipophilicity; potential CNS activity
942034-80-2 (CAS) Oxadiazole-Triazole 5-Chloro-2,4-dimethoxyphenyl Higher metabolic complexity; possible kinase inhibition
Compound 5 () Thiazole-Pyrazole 4-Fluorophenyl (×3) Increased electronegativity; improved bioavailability
m6 () Piperazine-Pyrimidine 1-Isopropyl-triazole Extended binding to ATP pockets; higher synthetic cost

Table 2: Substituent Impact on Properties

Substituent Effect on Lipophilicity (LogP) Metabolic Vulnerability
4-Ethoxyphenyl ↑ LogP (hydrophobic) Low (stable ether bond)
4-Fluorophenyl ↓ LogP (polar) Moderate (dehalogenation risk)
4-Methoxyphenyl Moderate LogP Low (stable ether bond)

Research Findings and Implications

  • Structural Simplicity vs. Activity : The target compound’s lack of complex heterocycles (e.g., triazoles in ) may limit multitarget activity but improve selectivity and safety profiles .
  • Ethoxy vs. Halogen Trade-offs : While fluorinated analogues () exhibit stronger hydrogen-bonding capacity, the ethoxy group’s steric bulk may reduce off-target interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing (5-(4-Ethoxyphenyl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving aryl oximes and ketones under alkaline conditions. Key steps include pH control (maintained at 10 using NaOH in methanol), reflux duration (1–2 hours), and solvent selection (e.g., glacial acetic acid for cyclization). Monitoring via TLC (petroleum ether:ethyl acetate, 70:30) ensures reaction completion. Optimizing stoichiometry (equimolar ratios of intermediates) and purification via recrystallization (ethanol-water mixtures) improves yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • ¹H/¹³C NMR to verify aryl and piperazine proton environments.
  • X-ray crystallography for absolute configuration determination (e.g., dihedral angles between aromatic rings and heterocyclic cores) .
  • HPLC with UV detection (λ = 254 nm) for purity assessment, using reverse-phase C18 columns and acetonitrile-water gradients .

Q. How does the presence of electron-donating groups (e.g., 4-methoxyphenyl) influence the compound's stability under varying pH conditions?

  • Methodological Answer : The 4-methoxyphenyl group enhances resonance stabilization of the piperazine ring, improving solubility in polar solvents (e.g., DMSO, methanol). Stability studies should involve:

  • pH-dependent degradation assays (pH 1–13, 37°C) with UV-Vis monitoring.
  • HPLC-MS to identify degradation products (e.g., demethylation or isoxazole ring cleavage).
  • Comparative analysis with analogs lacking methoxy groups to isolate electronic effects .

Advanced Research Questions

Q. How can researchers design a comprehensive study to evaluate the compound's binding affinity to multiple receptor targets implicated in neurological disorders?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors, focusing on piperazine and isoxazole interactions.
  • In vitro binding assays : Radioligand competition assays (³H-spiperone for D2, ³H-ketanserin for 5-HT2A) with membrane preparations from transfected HEK293 cells.
  • Data cross-validation : Compare computational ΔG values with experimental IC₅₀ data to resolve discrepancies (e.g., steric clashes vs. allosteric modulation) .

Q. What experimental strategies are recommended to resolve discrepancies in biological activity data observed across different cell lines or animal models?

  • Methodological Answer :

  • Cell line standardization : Use isogenic cell lines (e.g., CHO-K1 vs. SH-SY5Y) to control for genetic variability.
  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to assess bioavailability differences.
  • In vivo cross-species studies : Administer the compound to rodents (Sprague-Dawley rats) and zebrafish models, comparing behavioral endpoints (e.g., locomotor activity) with tissue-specific LC-MS/MS quantification .

Q. What methodologies are suitable for assessing the environmental fate and potential ecotoxicological effects of this compound, considering its persistence in aquatic systems?

  • Methodological Answer :

  • Environmental partitioning studies : Calculate logP (octanol-water) and soil adsorption coefficients (Koc) using shake-flask methods.
  • Photodegradation assays : Expose the compound to UV light (λ = 365 nm) in aqueous solutions, analyzing degradation products via GC-MS.
  • Ecotoxicology : Perform acute toxicity tests on Daphnia magna (48-hour LC₅₀) and algae (Raphidocelis subcapitata), correlating effects with environmental concentrations predicted by fugacity modeling .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria?

  • Methodological Answer :

  • Standardized MIC assays : Use CLSI guidelines with S. aureus (ATCC 25923) and E. coli (ATCC 25922), controlling for inoculum size and growth phase.
  • Membrane permeability studies : Employ fluorescent probes (e.g., SYTOX Green) to compare compound uptake in bacterial strains.
  • Resistance gene screening : Perform whole-genome sequencing of resistant mutants to identify efflux pump upregulation (e.g., acrAB-tolC in Gram-negative bacteria) .

Experimental Design Tables

Parameter Optimization Strategy Relevant Evidence
Synthetic YieldReflux duration (2–4 h), glacial acetic acid solvent
Receptor BindingDocking grid centered on piperazine moiety
Environmental Half-lifeUV-Vis monitoring at pH 7.4 and 25°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.